molecular formula C22H36O7 B1201115 14,15-Dihydroforskolin CAS No. 64657-24-5

14,15-Dihydroforskolin

Cat. No.: B1201115
CAS No.: 64657-24-5
M. Wt: 412.5 g/mol
InChI Key: FSHODSIPAGXXTP-XMKAUJQESA-N
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Description

14,15-Dihydroforskolin is a semisynthetic derivative of forskolin, a diterpenoid isolated from the plant Coleus forskohlii. It is characterized by the saturation of the C14-C15 double bond in the parent compound, which reduces its intrinsic ability to activate adenylate cyclase (AC) while retaining binding affinity to forskolin-binding sites . This modification makes it a valuable tool in pharmacological studies, particularly for investigating AC regulation and ligand-receptor interactions.

14,15-Dihydroforskolin exhibits weak stimulatory effects on AC isoforms but demonstrates enhanced selectivity for type V AC compared to forskolin . It has been widely used as a radioligand (e.g., [³H]-labeled form) in binding assays due to its reversible and saturable binding kinetics in tissues such as rat adipocyte membranes (KD = 13 µM) and myocardium (KD = 650 nM) .

Properties

CAS No.

64657-24-5

Molecular Formula

C22H36O7

Molecular Weight

412.5 g/mol

IUPAC Name

[(3S,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate

InChI

InChI=1S/C22H36O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h13,15-17,24,26-27H,8-11H2,1-7H3/t13-,15-,16-,17-,19+,20-,21+,22-/m1/s1

InChI Key

FSHODSIPAGXXTP-XMKAUJQESA-N

SMILES

CCC1(CC(=O)C2(C3(C(CCC(C3C(C(C2(O1)C)OC(=O)C)O)(C)C)O)C)O)C

Isomeric SMILES

CC[C@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)C)O)(C)C)O)C)O)C

Canonical SMILES

CCC1(CC(=O)C2(C3(C(CCC(C3C(C(C2(O1)C)OC(=O)C)O)(C)C)O)C)O)C

Other CAS No.

64657-24-5

Synonyms

14,15-dihydrocoleonol
14,15-dihydroforskolin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Forskolin Derivatives with Modified AC Selectivity

NKH477 (FD5)
  • Structure: A water-soluble forskolin derivative with a 3-(dimethylamino)propionyl group at the C6 position.
  • Activity: Potently stimulates cardiac type V AC, making it clinically relevant for treating congestive heart failure.
FD6 (6-[3-(Dimethylamino)propionyl]-14,15-Dihydroforskolin)
  • Structure: Combines the C14-C15 saturation of 14,15-dihydroforskolin with a C6 3-(dimethylamino)propionyl group.
  • Activity :
    • Relative Potency (vs. forskolin):
  • Type II AC: 51%
  • Type III AC: 22%
  • Type V AC: 139%
    • Selectivity : The dual modification (C6 and C13 positions) synergistically enhances type V selectivity while reducing off-target effects on other isoforms .
11-Deoxo-11-Hydroxyforskolin
  • Activity : A weak AC stimulator with minimal isoform selectivity (44% type II, 19% type III, 55% type V activity) . Unlike 14,15-dihydroforskolin, it lacks the C14-C15 saturation, highlighting the importance of this structural feature in modulating AC interaction.

Binding Affinity and Radioligand Utility

Compound Binding Affinity (KD) Tissue/Model Key Application
Forskolin 250 nM (myocardium) Rat myocardium Full AC activation
14,15-Dihydroforskolin 650 nM (myocardium) [[8] Rat myocardium Radioligand for binding studies
[³H]-Dihydroforskolin 13 µM (adipocyte) Rat adipocyte membranes Study of AC binding kinetics

14,15-Dihydroforskolin binds to the same sites as forskolin but with lower affinity, enabling its use in competitive binding assays to map forskolin-sensitive AC domains . Its reduced AC activation minimizes confounding effects in functional studies .

Inactive Derivatives and Structural Insights

  • 13-Devinyl Derivatives (e.g., 13-devinyl-13-aminomethylforskolin): Substitutions at the C13 position abolish AC stimulation entirely, underscoring the critical role of the C13 vinyl group in forskolin’s activity .
  • 14,15-Dihydro-15-Chloroforskolin : Chlorination at C15 further reduces AC interaction, rendering it inactive .

Isoform-Selective AC Modulation

  • Type V AC Selectivity : 14,15-Dihydroforskolin’s moderate type V selectivity (41% relative potency) is significantly enhanced in FD6 (139%), demonstrating that strategic structural modifications can tailor isoform specificity .
  • Mechanistic Insights : The compound’s binding correlates linearly with AC activation in adipocyte membranes (r² = 0.98), confirming a single-class binding site model .

Therapeutic Potential

  • Cardiovascular Research : Derivatives like FD6 and NKH477 are prioritized for cardiac applications due to their enhanced type V AC stimulation, which improves contractility in heart failure models .

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